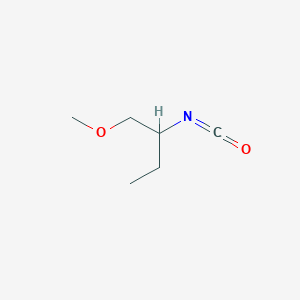

2-Isocyanato-1-methoxybutane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-3-6(4-9-2)7-5-8/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJUKCDKRZHZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 2 Isocyanato 1 Methoxybutane

General Electrophilic Nature and Nucleophilic Addition Reactions of Isocyanates

Isocyanates (R-N=C=O) are characterized by a highly electrophilic carbon atom, due to the electron-withdrawing nature of the adjacent nitrogen and oxygen atoms. wikipedia.orgyoutube.com This electrophilicity makes them highly susceptible to attack by a wide range of nucleophiles in what are known as nucleophilic addition reactions. wikipedia.orgwikipedia.orgsavemyexams.com The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a new bond between the nucleophile and the carbon. savemyexams.com

Expected Formation of Chiral Ureas with Amines

The reaction between an isocyanate and a primary or secondary amine is a well-established method for the synthesis of ureas. wikipedia.org When a chiral isocyanate like 2-isocyanato-1-methoxybutane reacts with an amine, it is expected to form a corresponding chiral substituted urea (B33335). The reaction is typically rapid and exothermic. aub.edu.lb The nucleophilic nitrogen of the amine attacks the electrophilic carbonyl carbon of the isocyanate, followed by a proton transfer to yield the stable urea product. youtube.com While numerous studies detail the synthesis of chiral ureas from various isocyanates and amines, no specific examples utilizing this compound were found. rsc.org

Expected Synthesis of Chiral Carbamates with Alcohols

Similarly, isocyanates react readily with alcohols to form carbamates (also known as urethanes). wikipedia.org This reaction is fundamental to polyurethane chemistry. The oxygen atom of the alcohol acts as the nucleophile, attacking the isocyanate's carbonyl carbon. wikipedia.orgorganic-chemistry.org For a chiral isocyanate, this reaction would yield a chiral carbamate (B1207046). The reaction can be catalyzed by bases or certain organometallic compounds. aub.edu.lb Despite the prevalence of this reaction in organic synthesis, literature detailing the specific synthesis of chiral carbamates from this compound could not be located. orgsyn.orgbeilstein-journals.orguantwerpen.be

Expected Reactions with Water and Other Protic Nucleophiles

Isocyanates react with water in a two-step process. The initial nucleophilic addition of water forms an unstable carbamic acid intermediate, which then readily decomposes to yield a primary amine and carbon dioxide gas. wikipedia.org The newly formed amine is itself nucleophilic and can react with another molecule of the isocyanate to form a symmetrically disubstituted urea. Therefore, the reaction of this compound with water would be expected to produce 1-methoxybutan-2-amine and carbon dioxide, with the subsequent formation of N,N'-bis(1-methoxybutan-2-yl)urea if sufficient isocyanate is present. No specific studies on the hydrolysis of this compound were identified.

General Cycloaddition Chemistry of Chiral Isocyanates

The carbon-nitrogen double bond of the isocyanate group can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile to form various heterocyclic structures. beilstein-journals.org

Expected Formal [3+2] Cycloadditions with Unsaturated Imines

Formal [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org While isocyanates themselves are not 1,3-dipoles, they can react with species that are, or they can participate in reactions that proceed through intermediates that undergo cycloaddition. For instance, reactions of isocyanates with azomethine imines lead to pyrazole (B372694) derivatives. organicreactions.org Reactions between isocyanates and unsaturated imines have been reported, sometimes proceeding via [2+2] or [4+2] cycloadditions depending on the substrates and conditions, leading to diazetidinones or oxadiazinones, respectively. ethz.chbeilstein-journals.org There is no available research describing a formal [3+2] cycloaddition of this compound with an unsaturated imine. mdpi.commdpi.com

Expected Dynamic Kinetic Asymmetric Cycloadditions to Vinylaziridines

Palladium-catalyzed dynamic kinetic asymmetric cycloadditions of isocyanates to racemic vinylaziridines have been shown to produce chiral imidazolidinone products with high enantiomeric excess. nih.gov This process involves the formation of a π-allyl palladium intermediate that equilibrates between enantiomers. The chiral catalyst then directs the enantioselective cyclization with the isocyanate. The electrophilicity of the isocyanate can influence the enantiomeric excess of the product. nih.gov However, no studies have been published that specifically employ this compound in this type of transformation.

[2+2+1] Annulation Reactions for Spirooxindole Derivatives

The construction of complex heterocyclic scaffolds, such as spirooxindoles, is a significant goal in synthetic chemistry due to their prevalence in bioactive natural products and pharmaceuticals. beilstein-journals.org Isocyanates are key building blocks in multicomponent reactions (MCRs) designed to access these structures. One powerful strategy is the [2+2+1] annulation, which efficiently assembles multiple components in a single operation. nih.govdicp.ac.cn

Recent research has demonstrated the utility of zinc(II)-catalyzed [2+2+1] annulation reactions involving isocyanates, diazooxindoles, and internal alkenes to generate highly substituted spirooxindoles. dicp.ac.cn This multicomponent transformation proceeds in a one-pot manner, offering high atom economy and operational simplicity. nih.govdicp.ac.cn The reaction is initiated by a [4+1] annulation between the diazooxindole and a sulfonyl isocyanate to form a spirocyclic intermediate. This intermediate then acts as a 1,3-dipole, reacting with an internal alkene to achieve the formal [2+2+1] cycloaddition. dicp.ac.cn

This methodology is notable for its use of a low-toxicity main group metal catalyst and its ability to produce complex spirooxindole derivatives in high yields, with some examples reaching up to 96%. nih.govdicp.ac.cn While studies have broadly covered various isocyanates, the participation of alkyl isocyanates like this compound is consistent with the reaction's scope, which accommodates a range of R-groups on the isocyanate. nih.gov

Table 1: Key Features of Zinc-Catalyzed [2+2+1] Annulation for Spirooxindole Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Reaction Type | [2+2+1] Annulation / Multicomponent Reaction (MCR) | nih.govdicp.ac.cn |

| Reactants | Isocyanates, Diazooxindoles, Internal Alkenes | dicp.ac.cn |

| Catalyst | Zinc(II) | nih.govdicp.ac.cn |

| Product | Multisubstituted Spirooxindoles | dicp.ac.cn |

| Key Intermediate | Sulfur-containing spirocyclic intermediate from [4+1] annulation | dicp.ac.cn |

| Reported Yields | Up to 96% | nih.gov |

Polymerization and Oligomerization Reactivity

Isocyanates are fundamental monomers in polymer chemistry, primarily known for the production of polyurethanes. Beyond linear polymerization, they readily undergo oligomerization, most notably cyclotrimerization, to form stable ring structures that can be incorporated into larger polymer networks. google.comtue.nl

The cyclotrimerization of three isocyanate molecules yields a highly stable, six-membered heterocyclic structure known as an isocyanurate (or 1,3,5-triazine-2,4,6-trione). tue.nl This reaction is highly exothermic and results in materials with enhanced thermal stability, weatherability, and chemical resistance, making them valuable cross-linkers in high-performance coatings and materials. tue.nlresearchgate.net

The reaction is typically catalyzed and can proceed via various mechanisms. tue.nl A wide array of catalysts has been developed to control the cyclotrimerization of both aromatic and aliphatic isocyanates, such as this compound. google.comresearchgate.net These include Lewis bases, metal-containing compounds, and ionic liquids. For instance, certain organocatalyst systems based on superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been shown to be exceptionally active, capable of producing isocyanurates from various isocyanates in excellent yields within seconds, even under solvent-free conditions. researchgate.net The choice of catalyst is crucial for achieving high selectivity for the cyclic trimer over other potential oligomers or polymers. tue.nl

Table 2: Selected Catalyst Systems for Isocyanate Cyclotrimerization

| Catalyst Class | Example(s) | Applicable Isocyanates | Source(s) |

|---|---|---|---|

| Ionic Liquids (ILs) | [HTBD][OAc] (TBD-based) | Aryl and Alkyl | researchgate.net |

| Metal Compounds | Cesium Fluoride (CsF) | General | tue.nl |

| Lewis Bases | 1,2-dimethylimidazole | Benzyl (B1604629) isocyanates | tue.nl |

| Phase Transfer Catalysts | Sulfite ion / PTC combinations | Aryl and Alkyl | researchgate.net |

The formation of amide bonds is one of the most critical transformations in organic and medicinal chemistry. luxembourg-bio.com While the classic approach involves the coupling of carboxylic acids and amines, reactions involving isocyanates provide a powerful alternative. nih.gov Isocyanates react readily with a variety of nucleophiles, including organometallic reagents, to form amide bonds. nih.gov

The reaction of an isocyanate with a Grignard reagent (R'-MgX) or an organolithium reagent (R'-Li) provides a direct and robust route to N,N-disubstituted amides. This method is particularly effective for the synthesis of sterically hindered amides, which are often challenging to prepare using traditional coupling reagents. chimia.ch The reaction proceeds via nucleophilic attack of the organometallic's carbanion on the electrophilic carbonyl carbon of the isocyanate. chimia.ch This user-friendly protocol has a broad substrate scope, accommodating various bulky Grignard reagents and isocyanates, providing the corresponding amide products in high yields. chimia.ch For this compound, this reaction would allow the introduction of a wide range of substituents, leading to complex, sterically congested amide structures.

Mechanistic Elucidation of Isocyanate-Based Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing reaction conditions and controlling product outcomes, especially in stereoselective synthesis.

Controlling stereochemistry is a central challenge in synthesis. In reactions involving the creation of new chiral centers, the three-dimensional arrangement of atoms in the transition state determines the stereochemical outcome. For isocyanate reactions, particularly those involving chiral substrates like this compound or those aiming to produce enantiomerically enriched products, analyzing the transition state is key.

While direct observation of transition states is not feasible, their properties can be inferred from the structures of intermediates and the principles of physical organic chemistry. According to Hammond's postulate, for an exothermic step, the transition state will structurally resemble the reactants, while for an endothermic step, it will resemble the product or intermediate. wisc.edu In many isocyanate reactions, such as additions of nucleophiles, the formation of a zwitterionic or anionic intermediate is a key step. mdpi.com The relative stability of the diastereomeric transition states leading to these intermediates will dictate the stereoselectivity of the reaction.

For example, in the asymmetric addition of a Grignard reagent to an isocyanate in the presence of a chiral ligand or solvent, the formation of diastereomeric complexes between the isocyanate and the reagent is proposed. The steric and electronic interactions within these competing transition state assemblies determine which diastereomeric product is formed preferentially. Factors such as the bulkiness of the substituents on both the isocyanate and the nucleophile can significantly influence the optical activity of the product by favoring one transition state geometry over another. dss.go.th

The reactivity of the isocyanate group is significantly influenced by the nature of the substituent attached to its nitrogen atom. nih.gov Substituents exert their influence through a combination of electronic (inductive and resonance) and steric effects. lumenlearning.comlibretexts.org

Steric Effects : The substituent attached to the isocyanate nitrogen is sterically demanding due to the branching at the alpha-carbon. This steric hindrance can affect the rate of reaction by impeding the approach of a nucleophile to the electrophilic carbon atom. In reactions like amide formation with bulky organometallics or in polymerization, the steric profile of the this compound would play a significant role in dictating the reaction's feasibility and rate. chimia.ch

Understanding this interplay of electronic and steric factors is essential for predicting the reactivity of this compound in various transformations and for designing synthetic routes that leverage its unique structural features.

Applications of 2 Isocyanato 1 Methoxybutane in Advanced Organic Synthesis

Role as a Chiral Building Block in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a complex product, are highly valued for their efficiency and atom economy. nih.gov Isocyanates are pivotal reagents in some of the most powerful MCRs. Although direct studies employing 2-isocyanato-1-methoxybutane as a chiral building block in MCRs are scarce, its inherent chirality presents a valuable opportunity for asymmetric synthesis. The chiral center adjacent to the reactive isocyanate group can potentially influence the stereochemical outcome of the reaction, acting as a chiral auxiliary.

The Passerini and Ugi reactions are cornerstone isocyanide-based MCRs that generate α-acyloxy amides and α-aminoacyl amides, respectively. wikipedia.orgillinois.edu Achieving stereocontrol in these reactions is a major goal, and the use of chiral components is a primary strategy. illinois.edubroadinstitute.org

In the Passerini reaction , an isocyanide, a carbonyl compound, and a carboxylic acid react to form an α-acyloxy amide. organic-chemistry.org While the reaction can be rendered enantioselective by using chiral catalysts or auxiliaries, incorporating a chiral reactant like this compound (if used in a modified Passerini-type reaction where an isocyanate reacts) could theoretically induce diastereoselectivity in the product.

The Ugi four-component condensation (U-4CC) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide, yielding α-aminoacyl amide derivatives that are important peptidomimetics. organic-chemistry.org The stereochemical outcome of the Ugi reaction is often difficult to control. illinois.edu The use of chiral amines or carboxylic acids as one of the components is a common method to induce asymmetry. While the standard Ugi reaction uses an isocyanide, not an isocyanate, related MCRs or modifications could potentially incorporate a chiral isocyanate. If this compound were used in such a reaction, its chiral nature would be expected to influence the formation of the new stereocenter.

Table 1: Illustrative Stereocontrol in Isocyanide-Based MCRs (General Examples) This table presents general findings for stereocontrol in Ugi and Passerini reactions, as specific data for this compound is not available.

| Reaction Type | Chiral Source | Typical Diastereomeric/Enantiomeric Excess | Reference |

|---|---|---|---|

| Passerini | Chiral Lewis Acid Catalyst | High enantioselectivity | broadinstitute.org |

| Ugi | Chiral Amine Auxiliary | Moderate to high diastereoselectivity | illinois.edu |

| Ugi | Chiral Carboxylic Acid | Variable diastereoselectivity | mdpi.com |

Isocyanate-based multicomponent reactions are powerful tools for rapidly building libraries of complex molecules, including heterocyclic and drug-like scaffolds. nih.govresearchgate.net The products of Ugi and Passerini reactions, for instance, can undergo subsequent cyclization reactions to yield a wide variety of heterocycles. mdpi.com The use of a bifunctional or appropriately substituted chiral isocyanate in such a sequence could lead to the formation of enantiomerically enriched heterocyclic systems. For example, an MCR product derived from a reaction involving this compound could be designed to cyclize, transferring its stereochemical information to the final heterocyclic product.

Synthesis of Nitrogen-Containing Heterocycles with Defined Stereochemistry

The synthesis of nitrogen-containing heterocycles with controlled stereochemistry is a central theme in medicinal chemistry and organic synthesis. Chiral isocyanates are valuable precursors for a range of these structures.

Pyrrolidinones are privileged scaffolds found in numerous biologically active compounds. nih.gov While no specific methods detailing the synthesis of pyrrolidinones from this compound are documented, general routes involving isocyanates exist. For instance, cascade reactions or cycloadditions involving isocyanates can lead to lactam and pyrrolidinone structures. nih.gov An enantioselective approach could involve the reaction of a chiral isocyanate like this compound with a suitable substrate, where the stereocenter of the isocyanate directs the formation of a new chiral center in the heterocyclic ring.

Imidazolidin-2-ones are another class of heterocycles with significant applications in drug discovery. nih.gov They are commonly synthesized by reacting diamines with phosgene (B1210022) or its equivalents, or through the cyclization of N-allylureas, which are themselves derived from the reaction of an amine with an isocyanate. organic-chemistry.org The use of a chiral isocyanate such as this compound in the formation of the urea (B33335) precursor would lead to a chiral urea. Subsequent palladium-catalyzed cyclization of this intermediate could potentially yield a chiral imidazolidin-2-one, with the stereochemical outcome influenced by the existing stereocenter.

Table 2: General Synthetic Routes to N-Heterocycles Using Isocyanates This table illustrates general synthetic strategies, as specific examples with this compound are not described in the literature.

| Target Heterocycle | General Reaction Type | Isocyanate Role | Potential for Stereocontrol |

|---|---|---|---|

| Pyrrolidinone/Lactam | Cycloaddition/Cascade | Electrophilic partner | A chiral isocyanate can act as a chiral auxiliary. |

| Imidazolidin-2-one | Urea formation followed by cyclization | Precursor to the urea intermediate | A chiral isocyanate introduces chirality into the acyclic precursor. organic-chemistry.org |

Precursors for Peptidomimetics and Amino Acid Conjugates

Peptidomimetics are molecules designed to mimic natural peptides, often with improved stability or biological activity. wikipedia.org The Ugi and Passerini reactions are classic examples of MCRs that produce peptide-like structures. nih.gov

Although direct evidence is lacking for this compound, chiral isocyanates, in general, are valuable reagents in this field. They can be used to cap the N-terminus of a peptide chain or to create urea-linked amino acid conjugates. The reaction of an isocyanate with the amino group of an amino acid or peptide results in a stable urea linkage, a common modification in peptidomimetic design. nih.gov Using a chiral isocyanate like this compound would introduce a specific stereochemical element and a non-peptidic structural motif, potentially influencing the conjugate's conformation and interaction with biological targets.

The high reactivity of isocyanates towards nucleophilic amino acid residues, particularly the ε-amino group of lysine, makes them suitable for conjugating moieties to proteins and peptides. nih.gov A chiral isocyanate could be used to introduce a specific, stereochemically defined small molecule onto a larger peptide or protein, creating a well-defined bioconjugate.

Chiral Amino Acid Ester Isocyanates as Synthetic Units

Amino acid ester isocyanates serve as important chiral building blocks in synthetic chemistry. They are precursors for creating peptides, azapeptides, and various heterocyclic structures. The synthesis of these isocyanates is typically achieved by treating an amino acid ester hydrochloride with a phosgene equivalent, such as triphosgene (B27547), under basic conditions. This method provides a rapid and high-yielding route to the desired isocyanate.

While no research details the use of this compound for this purpose, the general class of chiral isocyanates derived from amino acids is significant. For instance, they have been used to synthesize inhibitors for enzymes like human leukocyte elastase (HLE) and thermolysin.

Chiral Derivatizing Agents for Enantiomeric Analysis

A key challenge in chemistry is the analysis of enantiomers, which are non-superimposable mirror-image isomers. Techniques like HPLC and NMR spectroscopy often cannot distinguish between enantiomers directly. researchgate.net A common strategy, known as the indirect approach, involves reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent (CDA). researchgate.net This reaction converts the pair of enantiomers into a pair of diastereomers.

Diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC. researchgate.net Isocyanates are effective CDAs for analytes containing alcohol or amine groups. The reaction forms stable urethane (B1682113) or urea diastereomers that are often easily separated. nih.govnih.gov For example, (R)-methylbenzyl isocyanate is used to derivatize diacylglycerols for HPLC analysis, and 1-naphthyl isocyanate is used for the analysis of amino alcohols. researchgate.netnih.gov There is no evidence in the literature of this compound being used as a CDA for enantiomeric analysis. researchgate.net

Polymer Chemistry and Materials Science Applications of 2 Isocyanato 1 Methoxybutane

Asymmetric Polymerization Strategies

Asymmetric polymerization utilizes chiral molecules to control the stereochemistry of the resulting polymer chain. 2-Isocyanato-1-methoxybutane serves as a key chiral source in several of these strategies.

The synthesis of polyisocyanides with a controlled helical structure is a significant area of materials science, as these polymers exhibit unique chiroptical properties. rsc.org While isocyanates are precursors to the isocyanides (isonitriles) used in these polymerizations, the incorporation of chiral side chains is a primary method for inducing a preferred screw-sense (left- or right-handed) in the polymer's helical structure. wiley-vch.de

The polymerization of achiral isocyanide monomers with a chiral catalyst can produce helical polymers with a specific handedness. nih.gov Conversely, using a chiral monomer like one derived from this compound can direct the helicity of the resulting polyisocyanide. The chiral center in the monomer's side chain sterically influences the polymer backbone to twist preferentially in one direction, leading to a polymer with a single screw-sense. This strategy is foundational for creating materials with predictable and stable helical conformations. wiley-vch.denih.gov

Meso-epoxides are achiral compounds with two stereocenters that can be selectively ring-opened to yield chiral products. The asymmetric alternating copolymerization of meso-epoxides with other monomers, such as cyclic anhydrides or carbon dioxide, is a powerful method for creating enantiomerically enriched polyesters and polycarbonates. nih.govresearchgate.net This process typically relies on a chiral catalyst system to control the stereoselectivity of the epoxide ring-opening. nih.gov

In this context, this compound can be employed as a comonomer or a chain-capping agent. After the chiral catalyst facilitates the ring-opening of the meso-epoxide to form a chiral hydroxyl group, the isocyanate function of this compound can react with this hydroxyl group. This reaction forms a urethane (B1682113) linkage. The resulting copolymer incorporates chirality from two sources: the asymmetrically opened epoxide unit and the intrinsically chiral isocyanate unit. This dual approach provides a sophisticated route to complex, stereoregular polymers whose properties are defined by the specific stereochemistry of each monomeric unit.

Engineering of Optically Active Polyurethanes and Polyureas

The direct polyaddition reaction of isocyanates with diols or diamines is the fundamental route to polyurethanes and polyureas. Using an optically active isocyanate like this compound allows for the direct synthesis of chiral polymers with broad applications. nih.gov

Incorporating this compound into a polymer backbone is a direct method for creating optically active polyurethanes and polyureas. nih.gov By reacting this chiral monoisocyanate with diols or diamines, or by reacting a diisocyanate analogue with chiral diols, polymers with chiral centers embedded in the main chain can be synthesized. rsc.org The specific structure of the chiral unit influences the polymer's macroscopic properties, such as thermal stability, solubility, and mechanical strength. eie.gr The design of these polymers involves the careful selection of both the chiral component and the comonomers to achieve the desired material characteristics.

Table 1: Illustrative Design of Chiral Polymers Using a Chiral Isocyanate Unit

| Chiral Isocyanate | Co-monomer | Resulting Polymer | Potential Properties Influenced by Chiral Unit |

|---|---|---|---|

| This compound | 1,4-Butanediol | Optically Active Polyurethane | Chirality, thermal properties, solubility, potential for self-assembly into ordered structures. |

| This compound | 1,6-Hexanediamine | Optically Active Polyurea | Chirality, hydrogen bonding patterns, mechanical strength, specific molecular recognition capabilities. |

| Diisocyanate with chiral backbone | (R)-1,1'-Bi-2-naphthol (BINOL) | Optically Active Polyurethane | High optical rotation, thermal resistance, potential for chiroptical switching. nih.gov |

The presence of chiral units within a polymer backbone can compel the entire macromolecule to adopt a helical conformation. nih.gov This phenomenon arises from the steric and electronic interactions between adjacent chiral centers, which cause the polymer chain to twist to find its lowest energy state.

When this compound is incorporated into a polyurethane or polyurea, its chiral center acts as a recurring stereochemical influence. This can lead to the formation of a stable, helical secondary structure, a phenomenon well-documented in other chiral polymer systems like polyisocyanides. rsc.org The rigid structure of the urethane or urea (B33335) linkage, combined with the specific stereochemistry of the isocyanate, can amplify these local interactions into a global macromolecular helicity. This control over the secondary structure is crucial for developing materials for applications in chiral recognition and circularly polarized light emission. eie.gr

Development of Chiral Stationary Phases (CSPs) for Enantioseparations

Chiral stationary phases (CSPs) are the core component of enantioselective chromatography, a technique vital for separating enantiomers. nih.govnih.gov Isocyanates are widely used as derivatizing agents to prepare some of the most successful and broadly applicable CSPs, particularly those based on polysaccharides. nih.govnih.gov

The preparation of these CSPs involves chemically bonding a chiral selector to a support material, most commonly silica (B1680970) gel. Polysaccharides like cellulose (B213188) and amylose, which have abundant hydroxyl groups, are frequently used as the chiral backbone. These hydroxyl groups are reacted with isocyanates to form carbamate (B1207046) derivatives. nih.gov

When this compound is used in this process, it acts as the chiral derivatizing agent. It reacts with the hydroxyl groups on the polysaccharide to form a new chiral selector: a polysaccharide-(2-(1-methoxybutyl))carbamate. This new material is then physically coated or covalently bonded to the silica support to create the final CSP. The enantioseparation capability of this CSP arises from the differential interactions between the analyte enantiomers and the chiral carbamate unit. The methoxybutyl group provides specific sites for hydrogen bonding, dipole-dipole interactions, and steric repulsion, which are essential for effective chiral recognition. researchgate.net

Table 2: Components and Function of a CSP Derived from this compound

| Component | Function | Example Interaction for Chiral Recognition |

|---|---|---|

| Silica Gel | Provides a high-surface-area, robust support material. | N/A |

| Polysaccharide (e.g., Cellulose) | Serves as a chiral polymer backbone with a defined structure. | Forms chiral cavities and provides additional interaction sites. |

| This compound (as carbamate) | Acts as the primary chiral selector bonded to the polysaccharide. | The carbamate's N-H and C=O groups act as hydrogen bond donors/acceptors. The chiral methoxybutyl group provides steric hindrance and dipole interactions. |

Immobilization Methods for Chiral Selectors on Chromatographic Supports

The covalent immobilization of chiral selectors onto chromatographic supports is a critical strategy for creating robust chiral stationary phases (CSPs) for enantioselective chromatography. semanticscholar.org Isocyanates are frequently employed in this process to form stable linkages between the chiral selector and the support material, which is often silica gel. semanticscholar.orgabo.fi

One established method involves using a diisocyanate as a cross-linker to bind a polysaccharide derivative, a common type of chiral selector, to the silica support. semanticscholar.org However, this approach can sometimes lead to a high degree of cross-linking, which may reduce the enantioseparation capability of the CSP. semanticscholar.org To address this, strategies have been developed that involve derivatizing the chiral selector with a mono-isocyanate, allowing for a more controlled, single-point attachment to the support. semanticscholar.org

Recent advancements have also explored "click chemistry" for immobilization, where a cellulose-based chiral selector is first modified using isocyanate chemistry to introduce a terminal alkyne group. abo.fi This functionalized selector can then be efficiently "clicked" onto an azide-functionalized silica gel, offering a mild and specific immobilization route. abo.fi

The successful immobilization and characterization of these CSPs are confirmed through various analytical techniques, as detailed in the table below.

| Analytical Technique | Purpose in CSP Characterization |

| Elemental Analysis | Confirms the elemental composition of the modified silica gel. semanticscholar.orgabo.fi |

| Nuclear Magnetic Resonance (NMR) | Provides structural information about the immobilized chiral selector. semanticscholar.orgabo.fi |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Verifies the presence of characteristic functional groups and the success of the immobilization reaction. abo.fi |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight distribution of the chiral selector polymer. abo.fi |

| Thermogravimetric Analysis (TGA) | Measures the thermal stability and the amount of organic material loaded onto the silica support. abo.fi |

Enhanced Enantioselectivity in Liquid Chromatography

The ultimate goal of developing new CSPs is to achieve high enantioselectivity, which is the ability to separate enantiomers effectively. The immobilization of chiral selectors, such as those derived from this compound, plays a crucial role in the performance of these CSPs in high-performance liquid chromatography (HPLC). scispace.com

Interestingly, the process of immobilization does not necessarily compromise the chiral recognition ability of the selector. In some cases, immobilized-type CSPs have shown surprisingly better separation performance compared to their coated counterparts, where the selector is non-covalently bound. abo.fi This enhancement can be attributed to the specific orientation and accessibility of the chiral selector's binding sites after immobilization.

The enantioselectivity of a CSP is influenced by several factors, including the nature of the chiral selector, the method of immobilization, and the chromatographic conditions. For instance, polysaccharide-based CSPs, which can be immobilized using isocyanate chemistry, are known for their broad applicability in separating a wide range of chiral compounds. researchgate.net

The effectiveness of a chiral separation is quantified by parameters such as the separation factor (α) and resolution (Rs). The table below illustrates how changes in chromatographic conditions can impact these parameters, leading to enhanced enantioselectivity.

| Chromatographic Parameter | Effect on Enantioselectivity | Example |

| Mobile Phase Composition | Can significantly alter retention times and the degree of separation between enantiomers. mdpi.com | Increasing the water content in a reversed-phase mobile phase can lead to a substantial increase in resolution on an amylose-based CSP. mdpi.com |

| Temperature | Can influence the thermodynamics of the chiral recognition process, sometimes even reversing the elution order of enantiomers. mdpi.com | A van't Hoff analysis can reveal whether a separation is enthalpically or entropically driven at different temperatures. mdpi.com |

| Derivatization of Analytes | Pre-column derivatization of analytes with a chiral or achiral reagent can improve their chromatographic behavior and detectability. nih.gov | Derivatizing amino alcohols with 1-naphthyl isocyanate allows for their separation on a cellulose-based CSP with fluorescent detection. nih.gov |

Advanced Functional Materials via Isocyanate Polymerization

The polymerization of isocyanates is a versatile method for creating a wide range of advanced functional materials, most notably polyurethanes. epa.gov These polymers are synthesized through the reaction of di- or polyisocyanates with polyols. epa.gov The properties of the resulting polyurethane can be finely tuned by carefully selecting the isocyanate and polyol monomers. mdpi.com

For example, the structure of the isocyanate monomer has a significant impact on the final properties of the polyurethane, including its mechanical strength, thermal stability, and even self-healing capabilities. mdpi.com Aromatic isocyanates generally exhibit faster reaction rates compared to their aliphatic counterparts. mdpi.com

The versatility of isocyanate polymerization extends beyond traditional polyurethanes. Complex polymers can be synthesized by incorporating multiple different monomers, leading to materials with a combination of desirable properties such as flexibility, solvent resistance, and adhesion. ontosight.ai For instance, a polymer can be created from 2-oxepanone, 1,4-butanediol, and an isocyanate, with a blocking agent to control the reactivity of the isocyanate groups during polymerization. ontosight.ai This level of control allows for the design of materials tailored for specific applications in coatings, adhesives, and elastomers. ontosight.ai

The table below summarizes the influence of different isocyanate structures on key polymer properties.

| Isocyanate Type | Key Structural Feature | Impact on Polymer Properties |

| Aromatic (e.g., MDI, TDI) | Rigid, planar structure | High reactivity, leads to polymers with high tensile strength and distinct phase separation. mdpi.com |

| Aliphatic (e.g., HDI, HMDI) | Flexible, non-planar structure | Lower reactivity, can impart good adhesion and self-healing properties. mdpi.com |

| Cycloaliphatic (e.g., IPDI) | Cyclic, non-planar structure | Can provide a balance of properties, including good self-healing efficiency. mdpi.com |

Computational Chemistry and Theoretical Studies of 2 Isocyanato 1 Methoxybutane

Conformational Analysis and Molecular Dynamics Simulations of Chiral Isocyanates

While no direct research on 2-isocyanato-1-methoxybutane is available, the study of other chiral and aliphatic isocyanates can provide a theoretical framework for what such an analysis would entail. Computational chemistry offers powerful tools to investigate the three-dimensional structures and dynamic behaviors of molecules like this compound.

Theoretical Approach to Conformational Analysis:

A conformational analysis of this compound would involve identifying all possible spatial arrangements of its atoms (conformers) that arise from rotation around its single bonds. The key rotatable bonds in this molecule would be the C-C and C-O bonds of the methoxybutyl chain and the C-N bond connecting the isocyanate group.

Researchers would typically employ quantum mechanical methods, such as Density Functional Theory (DFT), to calculate the potential energy surface of the molecule as a function of the dihedral angles of these rotating bonds. This process would identify the lowest energy (most stable) conformers and the energy barriers between them. For instance, studies on similar molecules like chloroacetyl isocyanate have used DFT calculations to predict the existence of stable cis and gauche conformers. nih.gov

Hypothetical Data for Conformational Analysis:

If such a study were conducted, the results could be presented in a table format, outlining the relative energies and key dihedral angles of the stable conformers.

| Hypothetical Conformer | Relative Energy (kJ/mol) | Dihedral Angle 1 (°C-C-C-O) | Dihedral Angle 2 (°C-C-N=C) |

| Conformer A | 0.00 | value | value |

| Conformer B | value | value | value |

| Conformer C | value | value | value |

| This table is for illustrative purposes only. The values are hypothetical and not based on actual research. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations would complement the static picture from conformational analysis by modeling the molecule's movement over time. mdpi.com An MD simulation would solve Newton's equations of motion for the atoms of this compound, governed by a force field. utwente.nlnsf.gov Force fields like GAFF (General Amber Force Field) have been specifically parameterized for isocyanates (e.g., GAFF-IC) to improve the accuracy of such simulations. utwente.nlnsf.gov

These simulations could predict various properties, including how the molecule's shape fluctuates in different solvents or at different temperatures. For a chiral molecule, MD can shed light on how its conformation influences its interactions with other chiral molecules, a critical aspect in stereoselective reactions.

Expected Research Findings from MD Simulations:

A hypothetical MD study could generate data on the distribution of conformers over time, the flexibility of different parts of the molecule, and its interaction with its environment.

| Property | Hypothetical Value/Observation |

| Most Populated Conformer | Conformer A |

| Rotational Barrier (C-N bond) | value kJ/mol |

| Solvent Effects | Changes in conformational preference in polar vs. non-polar solvents. |

| This table is for illustrative purposes only. The values are hypothetical and not based on actual research. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.